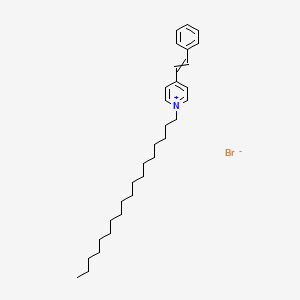![molecular formula C18H14 B8058280 2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
2-Methyl-4H-cyclopenta[l]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14 It is a derivative of cyclopenta[l]phenanthrene, characterized by the presence of a methyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-cyclopenta[l]phenanthrene typically involves a multi-step process starting from pyrene. One reported method includes the following steps :
Ring Contraction: Pyrene-4,5-dione undergoes a ring contraction to form oxo-4H-cyclopenta[l]phenanthrene.
Reduction: The oxo-4H-cyclopenta[l]phenanthrene is then reduced to 4H-cyclopenta[l]phenanthrene.
Methylation: Finally, the 4H-cyclopenta[l]phenanthrene is methylated at the second position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4H-cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4H-cyclopenta[l]phenanthrene has several scientific research applications, including:
Organic Electronics: It is used in the development of photoactive materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.
Polymer Science: This compound is a building block for conjugated polymers, which are used in polymer light-emitting diodes (PLEDs) and other optoelectronic devices.
Material Science: Its unique structural properties make it valuable in the synthesis of novel materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 2-Methyl-4H-cyclopenta[l]phenanthrene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. In OLEDs and PLEDs, it acts as a photoactive component, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of excimers, which contribute to its luminescent properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Cyclopenta[l]phenanthrene: The parent compound without the methyl group.
2-Methylphenanthrene: A similar compound with a methyl group on the phenanthrene structure.
2-Methyl-4H-cyclopenta[def]phenanthrene: Another derivative with a different ring fusion pattern.
Uniqueness
2-Methyl-4H-cyclopenta[l]phenanthrene is unique due to its specific methyl substitution, which alters its electronic properties and makes it particularly suitable for applications in organic electronics and polymer science. Its ability to form stable conjugated systems and participate in efficient electronic transitions sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-methyl-11H-cyclopenta[l]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFMYAKTDSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)









![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)

